[(3R)-1-[(2R)-3-[2-[2-[[(2R)-3-[(3R)-3-dodecanoyloxydecoxy]-2-(tetradecanoylamino)propoxy]-hydroxyphosphoryl]oxyethylcarbamoylamino]ethoxy-hydroxyphosphoryl]oxy-2-(tetradecanoylamino)propoxy]decan-3-yl] dodecanoate
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Overview
Description
The compound [(3R)-1-[(2R)-3-[2-[2-[[(2R)-3-[(3R)-3-dodecanoyloxydecoxy]-2-(tetradecanoylamino)propoxy]-hydroxyphosphoryl]oxyethylcarbamoylamino]ethoxy-hydroxyphosphoryl]oxy-2-(tetradecanoylamino)propoxy]decan-3-yl] dodecanoate is a complex organic molecule characterized by multiple ester and amide linkages. This compound is notable for its intricate structure, which includes long hydrocarbon chains and multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-1-[(2R)-3-[2-[2-[[(2R)-3-[(3R)-3-dodecanoyloxydecoxy]-2-(tetradecanoylamino)propoxy]-hydroxyphosphoryl]oxyethylcarbamoylamino]ethoxy-hydroxyphosphoryl]oxy-2-(tetradecanoylamino)propoxy]decan-3-yl] dodecanoate typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds through esterification and amidation reactions. Key reagents include dodecanoic acid, tetradecanoic acid, and various phosphoric acid derivatives. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation processes. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
[(3R)-1-[(2R)-3-[2-[2-[[(2R)-3-[(3R)-3-dodecanoyloxydecoxy]-2-(tetradecanoylamino)propoxy]-hydroxyphosphoryl]oxyethylcarbamoylamino]ethoxy-hydroxyphosphoryl]oxy-2-(tetradecanoylamino)propoxy]decan-3-yl] dodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester and amide groups to alcohols and amines, respectively.
Substitution: Nucleophilic substitution reactions can occur at the ester and amide sites, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various carboxylic acids, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(3R)-1-[(2R)-3-[2-[2-[[(2R)-3-[(3R)-3-dodecanoyloxydecoxy]-2-(tetradecanoylamino)propoxy]-hydroxyphosphoryl]oxyethylcarbamoylamino]ethoxy-hydroxyphosphoryl]oxy-2-(tetradecanoylamino)propoxy]decan-3-yl] dodecanoate has diverse applications in scientific research:
Chemistry: Used as a model compound for studying complex ester and amide chemistry.
Biology: Investigated for its potential role in cell membrane structure and function.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and surfactants.
Mechanism of Action
The mechanism of action of [(3R)-1-[(2R)-3-[2-[2-[[(2R)-3-[(3R)-3-dodecanoyloxydecoxy]-2-(tetradecanoylamino)propoxy]-hydroxyphosphoryl]oxyethylcarbamoylamino]ethoxy-hydroxyphosphoryl]oxy-2-(tetradecanoylamino)propoxy]decan-3-yl] dodecanoate involves interactions with cellular membranes and proteins. The compound’s long hydrocarbon chains and functional groups allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, it may interact with specific proteins, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **[(3R)-1-[(2R)-3-[2-[2-[[(2R)-3-[(3R)-3-dodecanoyloxydecoxy]-2-(tetradecanoylamino)propoxy]-hydroxyphosphoryl]oxyethylcarbamoylamino]ethoxy-hydroxyphosphoryl]oxy-2-(tetradecanoylamino)propoxy]decan-3-yl] tetradecanoate
- **[(3R)-1-[(2R)-3-[2-[2-[[(2R)-3-[(3R)-3-dodecanoyloxydecoxy]-2-(tetradecanoylamino)propoxy]-hydroxyphosphoryl]oxyethylcarbamoylamino]ethoxy-hydroxyphosphoryl]oxy-2-(tetradecanoylamino)propoxy]decan-3-yl] hexadecanoate
Uniqueness
The uniqueness of [(3R)-1-[(2R)-3-[2-[2-[[(2R)-3-[(3R)-3-dodecanoyloxydecoxy]-2-(tetradecanoylamino)propoxy]-hydroxyphosphoryl]oxyethylcarbamoylamino]ethoxy-hydroxyphosphoryl]oxy-2-(tetradecanoylamino)propoxy]decan-3-yl] dodecanoate lies in its specific combination of ester and amide linkages, along with its long hydrocarbon chains. This structure imparts unique physicochemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
287180-60-3 |
---|---|
Molecular Formula |
C83H164N4O17P2 |
Molecular Weight |
1552.2 g/mol |
IUPAC Name |
[(3R)-1-[(2R)-3-[2-[2-[[(2R)-3-[(3R)-3-dodecanoyloxydecoxy]-2-(tetradecanoylamino)propoxy]-hydroxyphosphoryl]oxyethylcarbamoylamino]ethoxy-hydroxyphosphoryl]oxy-2-(tetradecanoylamino)propoxy]decan-3-yl] dodecanoate |
InChI |
InChI=1S/C83H164N4O17P2/c1-7-13-19-25-29-33-35-39-41-47-53-59-79(88)86-75(71-97-67-63-77(57-51-45-23-17-11-5)103-81(90)61-55-49-43-37-31-27-21-15-9-3)73-101-105(93,94)99-69-65-84-83(92)85-66-70-100-106(95,96)102-74-76(87-80(89)60-54-48-42-40-36-34-30-26-20-14-8-2)72-98-68-64-78(58-52-46-24-18-12-6)104-82(91)62-56-50-44-38-32-28-22-16-10-4/h75-78H,7-74H2,1-6H3,(H,86,88)(H,87,89)(H,93,94)(H,95,96)(H2,84,85,92)/t75-,76-,77-,78-/m1/s1 |
InChI Key |
RQFCPMLFCUQAEU-RIRPJZCXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@H](COCC[C@@H](CCCCCCC)OC(=O)CCCCCCCCCCC)COP(=O)(O)OCCNC(=O)NCCOP(=O)(O)OC[C@@H](COCC[C@@H](CCCCCCC)OC(=O)CCCCCCCCCCC)NC(=O)CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(COCCC(CCCCCCC)OC(=O)CCCCCCCCCCC)COP(=O)(O)OCCNC(=O)NCCOP(=O)(O)OCC(COCCC(CCCCCCC)OC(=O)CCCCCCCCCCC)NC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
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